An In-depth Technical Guide to the Basic Properties of 2-Amino-N-cyclohexylbenzamide
An In-depth Technical Guide to the Basic Properties of 2-Amino-N-cyclohexylbenzamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Amino-N-cyclohexylbenzamide is an organic compound that belongs to the benzamide class of molecules.[1] It is characterized by a benzene ring substituted with both a primary amine group and a carboxamide group, the latter of which is further N-substituted with a cyclohexyl ring.[1][2] This compound serves as a valuable building block in organic synthesis and is utilized in proteomics research.[3] It is also employed as a reference standard for drug impurities and as a reagent in biomedical research.[4] The structural arrangement of an aromatic amine and an amide linkage makes it a subject of interest for developing novel chemical entities in medicinal chemistry.
Chemical and Physical Properties
The fundamental chemical and physical properties of 2-Amino-N-cyclohexylbenzamide are summarized below. These identifiers and descriptors are crucial for database searching, regulatory documentation, and computational modeling.
Identifiers and Molecular Characteristics
| Property | Value | Reference(s) |
| CAS Number | 56814-11-0 | [2][3][4][5] |
| Molecular Formula | C₁₃H₁₈N₂O | [2][3][4][5] |
| Molecular Weight | 218.29 g/mol | [2][3][4] |
| IUPAC Name | 2-amino-N-cyclohexylbenzamide | [2] |
| SMILES | C1CCC(CC1)NC(=O)C2=CC=CC=C2N | [2] |
| InChI | InChI=1S/C13H18N2O/c14-12-9-5-4-8-11(12)13(16)15-10-6-2-1-3-7-10/h4-5,8-10H,1-3,6-7,14H2,(H,15,16) | [2] |
| InChIKey | AHWGBTCRPVCUBP-UHFFFAOYSA-N | [2] |
Physicochemical Data
| Property | Value | Reference(s) |
| XLogP3-AA (Lipophilicity) | 2.4 | [2] |
| Hydrogen Bond Donor Count | 2 | [2] |
| Hydrogen Bond Acceptor Count | 2 | [2] |
| Rotatable Bond Count | 2 | [2] |
| Exact Mass | 218.141913202 Da | [2] |
| Topological Polar Surface Area | 55.1 Ų | [2] |
| Solubility | Slightly soluble in chloroform, methanol, and DMSO. | [1] |
Spectral Information
Spectral data is fundamental for the structural confirmation and purity assessment of 2-Amino-N-cyclohexylbenzamide.
| Spectrum Type | Data Availability and Source | Reference(s) |
| ¹H NMR | Available. Instrument: Varian CFT-20. Source: SpectraBase. | [2] |
| ¹³C NMR | Available. Source: SpectraBase. | [2] |
| Mass Spectrometry (GC-MS) | Available. Source: NIST Mass Spectrometry Data Center. | [2] |
| Infrared (FTIR) | Available. Technique: KBr WAFER. Source: Maybridge Chemical / SpectraBase. | [2] |
Experimental Protocols
General Synthesis Pathway
While specific, detailed protocols for the synthesis of 2-Amino-N-cyclohexylbenzamide are not extensively published in open literature, a common synthetic route can be proposed based on standard organic chemistry principles. One plausible method involves the amidation of a protected anthranilic acid derivative with cyclohexylamine. A general workflow is outlined below.
Objective: To synthesize 2-Amino-N-cyclohexylbenzamide.
Materials:
-
Isatoic anhydride (or other 2-aminobenzoic acid derivative)
-
Cyclohexylamine
-
A suitable aprotic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))
-
A base (e.g., Triethylamine)
-
Reagents for workup and purification (e.g., aqueous HCl, aqueous NaHCO₃, brine, MgSO₄ or Na₂SO₄)
-
Silica gel for column chromatography
Methodology:
-
Reaction Setup: To a solution of isatoic anhydride in an appropriate solvent, add cyclohexylamine. The reaction can be performed at room temperature or with gentle heating.
-
Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) to observe the consumption of the starting materials and the formation of the product.
-
Workup:
-
Once the reaction is complete, the mixture is typically diluted with an organic solvent and washed sequentially with a dilute acid (e.g., 1M HCl) to remove excess amine, followed by a wash with a dilute base (e.g., saturated NaHCO₃ solution) to remove any unreacted acid derivatives, and finally with brine.
-
The organic layer is then dried over an anhydrous salt like sodium sulfate (Na₂SO₄), filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
-
-
Purification: The resulting crude product is purified, typically by column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 2-Amino-N-cyclohexylbenzamide.
-
Characterization: The identity and purity of the final compound are confirmed using the spectral methods outlined in Section 3.0 (NMR, IR, MS).
Mandatory Visualizations
Logical Workflow for Synthesis and Characterization
The following diagram illustrates a generalized workflow for the chemical synthesis and subsequent characterization of 2-Amino-N-cyclohexylbenzamide.
Caption: General workflow for synthesis and characterization.
Safety and Handling
2-Amino-N-cyclohexylbenzamide is classified with several hazards according to the Globally Harmonized System (GHS).[2][6] Researchers must handle this chemical with appropriate safety precautions.
GHS Hazard Classification
| Hazard Class | Category | Reference(s) |
| Skin Corrosion/Irritation | 2 | [2][6] |
| Serious Eye Damage/Eye Irritation | 2 | [2][6] |
| Specific Target Organ Toxicity (Single Exposure) - Respiratory Tract Irritation | 3 | [2][6] |
Hazard and Precautionary Statements
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Hazard Statements:
-
Precautionary Statements:
-
Prevention: P261 (Avoid breathing dust), P264 (Wash skin thoroughly after handling), P271 (Use only outdoors or in a well-ventilated area), P280 (Wear protective gloves/eye protection/face protection).[2][6]
-
Response: P302+P352 (IF ON SKIN: Wash with plenty of water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), P304+P340 (IF INHALED: Remove person to fresh air and keep comfortable for breathing), P319 (Get medical help if you feel unwell).[2][6]
-
Storage: P403+P233 (Store in a well-ventilated place. Keep container tightly closed), P405 (Store locked up).[4][6] Recommended long-term storage is at -20°C.[4]
-
Disposal: P501 (Dispose of contents/container to an approved waste disposal plant).[6]
-
References
- 1. 2-amino-N-cyclohexyl-N-methylbenzamide (73393-40-5) for sale [vulcanchem.com]
- 2. 2-Amino-N-cyclohexylbenzamide | C13H18N2O | CID 577661 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- 4. 56814-11-0|2-Amino-N-cyclohexylbenzamide|2-Amino-N-cyclohexylbenzamide|-范德生物科技公司 [bio-fount.com]
- 5. 2-AMINO-N-CYCLOHEXYLBENZAMIDE AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 6. echemi.com [echemi.com]
